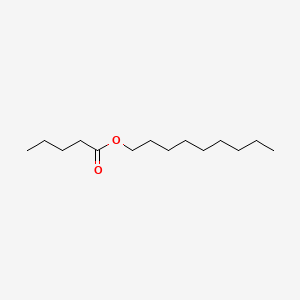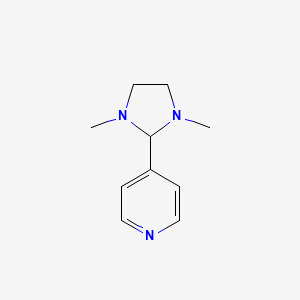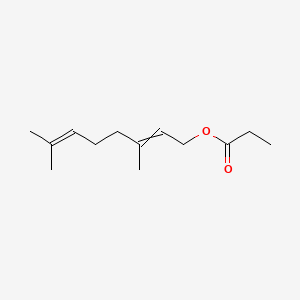
Geranyl propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Geranyl propionate, also known as (E)-3,7-Dimethyl-2,6-octadienyl propanoate, is an ester formed from geraniol and propionic acid. It is a naturally occurring compound found in essential oils such as rose and citronella. This compound is primarily used in the cosmetic industry for its pleasant fragrance and is also utilized in the flavor and fragrance industries .
Métodos De Preparación
Geranyl propionate is typically synthesized through an esterification reaction between geraniol and propionic acid. This reaction can be catalyzed by acids such as sulfuric acid or by enzymes like lipases. In industrial settings, the reaction is often carried out in a continuous-flow packed-bed reactor using immobilized Candida antarctica lipase B (Novozym 435) as the catalyst. The optimal conditions for this reaction include a temperature of 70°C and a 1:1 molar ratio of geraniol to propionic acid, achieving a conversion rate of approximately 87% in 15 minutes .
Análisis De Reacciones Químicas
Geranyl propionate undergoes various chemical reactions, including:
Esterification: The primary method of synthesis, where geraniol reacts with propionic acid.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into geraniol and propionic acid.
Oxidation: this compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: This compound can undergo reduction reactions, although specific conditions and reagents for such reactions are less commonly reported.
Aplicaciones Científicas De Investigación
Geranyl propionate has several applications in scientific research and industry:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Widely used in the flavor and fragrance industries for its pleasant aroma, and in the production of perfumes, cosmetics, and food flavorings
Mecanismo De Acción
The mechanism of action of geranyl propionate involves its interaction with various molecular targets and pathways. For instance, it has been shown to induce osmotic stress and DNA damage in certain biological systems. Additionally, it can modulate the expression of proapoptotic and antiapoptotic proteins, influencing cell viability and apoptosis .
Comparación Con Compuestos Similares
Geranyl propionate is similar to other geranyl esters, such as geranyl acetate and geranyl butyrate. These compounds share similar chemical structures and properties but differ in their esterifying acids. This compound is unique due to its specific ester group, which imparts distinct olfactory and chemical properties. Other similar compounds include:
Geranyl acetate: Formed from geraniol and acetic acid.
Geranyl butyrate: Formed from geraniol and butyric acid.
Geranyl formate: Formed from geraniol and formic acid
This compound stands out for its specific applications in the flavor and fragrance industries, where its unique scent profile is highly valued.
Propiedades
Número CAS |
27751-90-2 |
|---|---|
Fórmula molecular |
C13H22O2 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
3,7-dimethylocta-2,6-dienyl propanoate |
InChI |
InChI=1S/C13H22O2/c1-5-13(14)15-10-9-12(4)8-6-7-11(2)3/h7,9H,5-6,8,10H2,1-4H3 |
Clave InChI |
BYCHQEILESTMQU-UHFFFAOYSA-N |
SMILES |
CCC(=O)OCC=C(C)CCC=C(C)C |
SMILES canónico |
CCC(=O)OCC=C(C)CCC=C(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


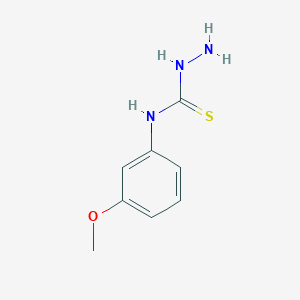
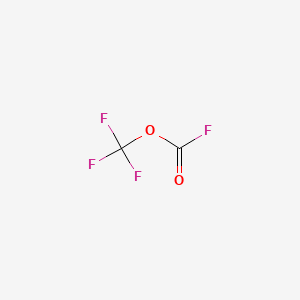
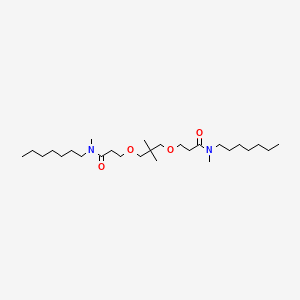
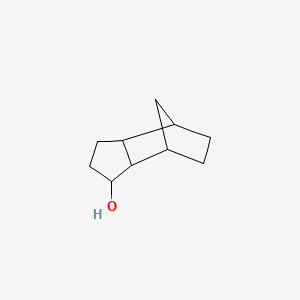
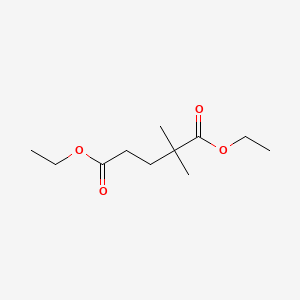
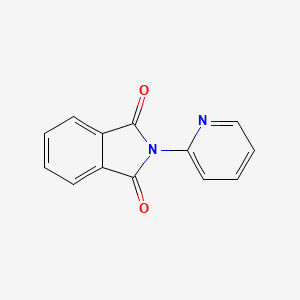
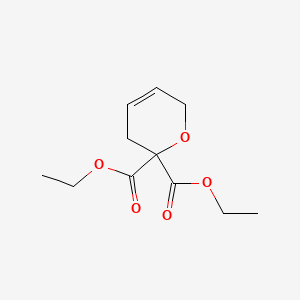
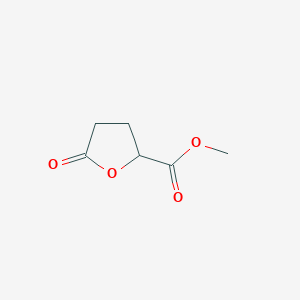
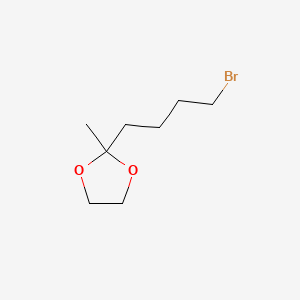
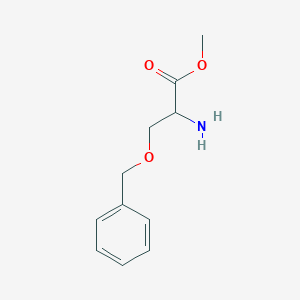
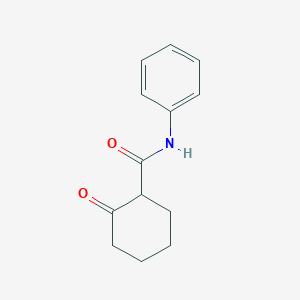
![1-Oxaspiro[4.5]decane-2,4-dione](/img/structure/B1618733.png)
